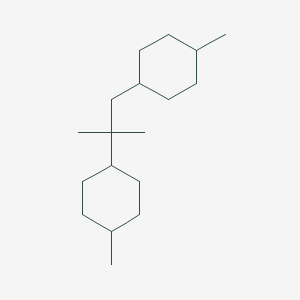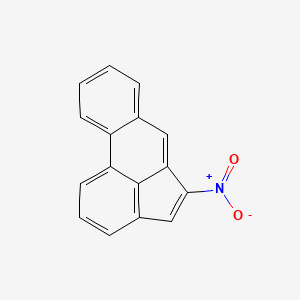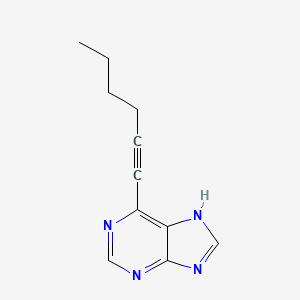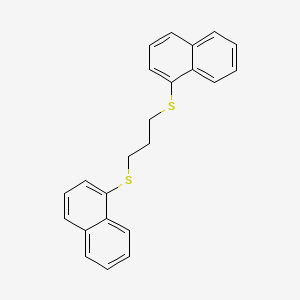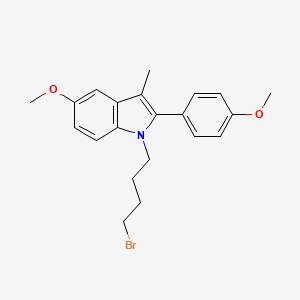
1,1-Dimethyl-2-nitrohydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-nitrohydrazine is an organic compound characterized by the presence of two methyl groups attached to a hydrazine moiety, with a nitro group attached to the second nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2-nitrohydrazine can be synthesized through several methods. One common approach involves the nitration of 1,1-dimethylhydrazine. This process typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2-nitrohydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 1,1-dimethyl-2-aminohydrazine.
Substitution: Formation of various substituted hydrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethyl-2-nitrohydrazine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with nitro functionalities.
Industry: Utilized in the production of specialized chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-nitrohydrazine involves its reactive nitro group, which can participate in various chemical transformations. The nitro group can undergo reduction to form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. These interactions can affect biological pathways and molecular functions, making the compound useful in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylhydrazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrohydrazine: Contains a nitro group but lacks the dimethyl substitution, affecting its chemical properties and reactivity.
1,2-Dimethyl-2-nitrohydrazine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1,1-Dimethyl-2-nitrohydrazine is unique due to the presence of both dimethyl and nitro groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Propriétés
| 114132-47-7 | |
Formule moléculaire |
C2H7N3O2 |
Poids moléculaire |
105.10 g/mol |
Nom IUPAC |
N-(dimethylamino)nitramide |
InChI |
InChI=1S/C2H7N3O2/c1-4(2)3-5(6)7/h3H,1-2H3 |
Clé InChI |
VNHBLVDEXIAQEA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
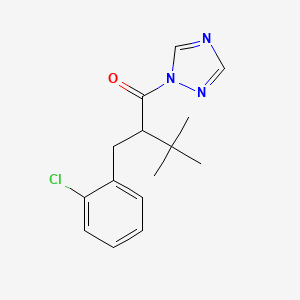
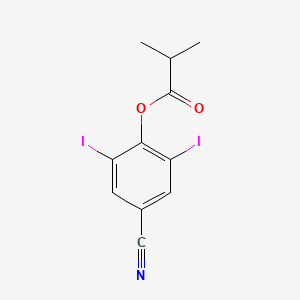
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
